![molecular formula C18H13FN2O4 B4622293 5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various chemical reactions aiming to introduce functional groups that contribute to their biological activities. For instance, Raić-Malić et al. (2000) described the synthesis of new pyrimidine derivatives by condensing uracil derivatives with ascorbic acid derivatives, showing significant antitumor activities (Raić-Malić et al., 2000). Eleev et al. (2015) reported the synthesis of fluorocontaining pyrazolo[3,4-d]pyrimidines, indicating the versatility of pyrimidine synthesis strategies (Eleev et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives plays a crucial role in their chemical and biological properties. ElMarrouni and Heras (2015) demonstrated the use of the p-benzyloxybenzyloxy group as a masking group in the synthesis of new unnatural amino acids, emphasizing the importance of molecular structure in synthetic strategies (ElMarrouni & Heras, 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives are diverse and can lead to a wide range of chemical properties. Grivsky et al. (1980) described the synthesis of a potent inhibitor of dihydrofolate reductase, showcasing the chemical reactivity of pyrimidine derivatives (Grivsky et al., 1980).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Mendigalieva et al. (2022) investigated the spectral-luminescent properties of benzylidene pyrimidine derivatives, revealing the impact of molecular modifications on their physical properties (Mendigalieva et al., 2022).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity and stability, are crucial for their biological activities. Quiroga et al. (1997) explored the synthesis of pyrido[2,3-d]pyrimidinones, highlighting the chemical versatility of pyrimidine rings (Quiroga et al., 1997).
Aplicaciones Científicas De Investigación
AGAT Inhibition and Cytotoxicity Potentiation
One study focused on the inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT) and the potentiation of the cytotoxicity of chloroethylnitrosourea by derivatives and analogues of pyrimidine, including structures similar to the target compound. These compounds demonstrated significant abilities to inhibit AGAT, suggesting their potential in enhancing the efficacy of alkylating agents in cancer therapy (Terashima & Kohda, 1998).
Biological Activity Against Larvae
Another research effort synthesized derivatives of pyrimidine linked with morpholinophenyl groups, showing significant larvicidal activity against third instar larvae. This study highlights the potential use of such compounds in pest control applications (Gorle et al., 2016).
Antitumor Activities
A synthesis and evaluation of new pyrimidine derivatives of L-ascorbic acid derivatives were conducted, showing significant antitumor activities against various cancer cell lines. These findings open pathways for the development of new anticancer agents (Raić-Malić et al., 2000).
Analgesic Properties
Research on the modification of the pyridine moiety of pyrido[1,2-a]pyrimidine molecules demonstrated enhanced analgesic properties, suggesting the potential therapeutic application of these compounds in pain management (Ukrainets et al., 2015).
Aggregation-Induced Emission
A study on 5-(benzylidene)pyrimidine-2,4,6-triones explored their spectral-luminescent properties, revealing aggregation-induced emission characteristics. These compounds could be used as fluorescent probes in various analytical and diagnostic applications (Mendigalieva et al., 2022).
Antimicrobial Analogs
Fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Desai et al., 2013).
Propiedades
IUPAC Name |
5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-6-4-11(5-7-13)10-25-14-3-1-2-12(8-14)9-15-16(22)20-18(24)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZRYOXTVCHQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)
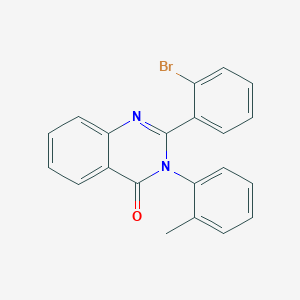
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
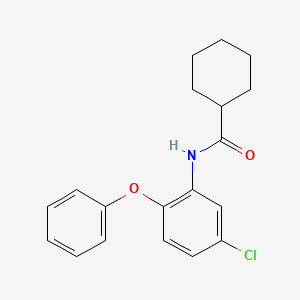
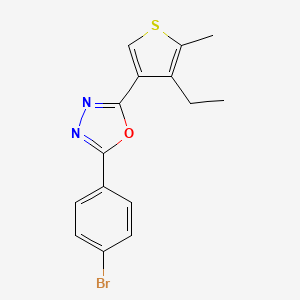
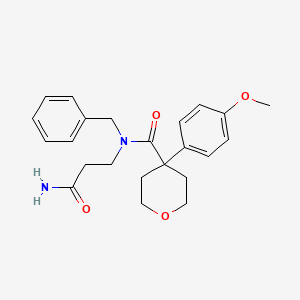
![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)
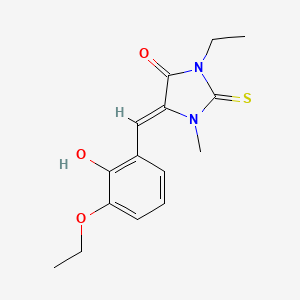
![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)
![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)
![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)